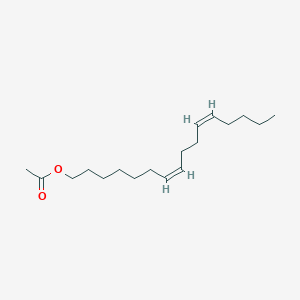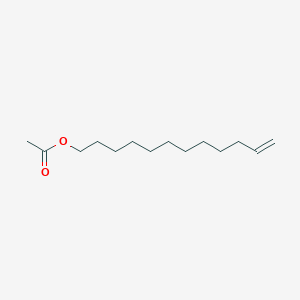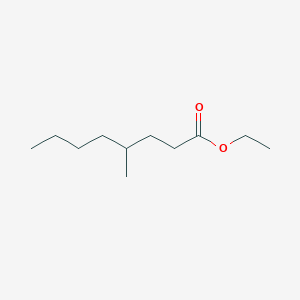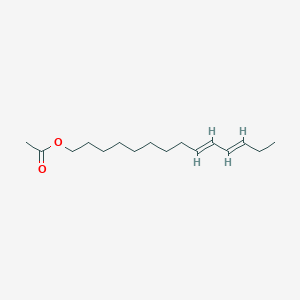
3-Allyl-2-hydroxybenzaldehyd
Übersicht
Beschreibung
3-Allyl-2-hydroxybenzaldehyde, also known as 3-Allyl-2-hydroxybenzaldehyde, is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Allyl-2-hydroxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Allyl-2-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Allyl-2-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumormittel
3-Allyl-2-hydroxybenzaldehyd wurde beim Design und der Synthese neuer Verbindungen mit Antitumoreigenschaften eingesetzt. So zeigte beispielsweise sein Derivat, N’-(3-Allyl-2-hydroxy)benzyliden-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide, eine signifikante Zytotoxizität gegenüber verschiedenen menschlichen Krebszelllinien, darunter Darm-, Prostata- und Lungenkrebs . Diese Verbindungen wurden auf ihr Potenzial als niedermolekulare Antikrebsmittel untersucht, wobei Modifikationen am Quinazolin-4(3H)-on-Molekül ihre Zytotoxizität verstärken .
Synthese von Oxazolderivaten
Diese Verbindung wird zur Herstellung von Oxazolderivaten verwendet . Oxazole sind heterozyklische Verbindungen, die ein Sauerstoff- und ein Stickstoffatom in einem fünfgliedrigen Ring enthalten, die in der medizinischen Chemie aufgrund ihres Vorkommens in verschiedenen biologisch aktiven Molekülen wichtig sind.
Entwicklung von Imidazol-basierten Benzofuranen
This compound dient als Vorläufer bei der Entwicklung von Imidazolgerüst-basierten 2-substituierten Benzofuranen . Diese Benzofurane werden auf ihre Anwendung gegen menschliche Tumorzelllinien untersucht, was die Rolle der Verbindung bei der Synthese potenzieller Chemotherapeutika zeigt.
Caspase-Aktivierung zur Krebsbehandlung
Auf der Suche nach neuen Krebsbehandlungen wurde festgestellt, dass Derivate von this compound die Caspase-Aktivität aktivieren, die ein entscheidender Weg für den programmierten Zelltod von Krebszellen ist . Diese Aktivierung legt nahe, dass diese Verbindungen zur Induktion von Apoptose in Krebszellen verwendet werden könnten, was einen Weg für die Behandlung bietet.
Allosterische Hemmung von Procaspase-3
Weitere Forschung an den Derivaten der Verbindung hat ein Potenzial als allosterische Inhibitoren von Procaspase-3 gezeigt . Durch Chelatisierung des inhibitorischen Zinkions könnten diese Derivate die Funktion von Procaspase-3, einem Enzym, das eine zentrale Rolle bei der Apoptose spielt, stören und somit ein Ziel für die Krebstherapie sein.
Physikalisch-chemische und ADMET-Analyse
Die physikalisch-chemischen Eigenschaften und ADMET-Profile (Absorption, Distribution, Metabolismus, Exkretion und Toxizität) von this compound-Derivaten werden analysiert, um ihre Eignung als Arzneimittelkandidaten zu bestimmen . Diese Analysen sind entscheidend, um die Pharmakokinetik und das Sicherheitsprofil potenzieller neuer Medikamente zu verstehen.
Forschungs- und Entwicklungstool
Sigma-Aldrich stellt this compound-Derivate als Teil einer Sammlung seltener und einzigartiger Chemikalien Forschern in der frühen Entdeckungsphase zur Verfügung . Dies unterstreicht die Rolle der Verbindung als wertvolles Werkzeug in der Forschung und Entwicklung neuer chemischer Einheiten.
Wirkmechanismus
Mode of Action
It’s known that the compound can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . The exact interaction with its targets and the resulting changes are still under investigation.
Biochemical Pathways
It has been suggested that the compound may be involved in the modification of substitution in the quinazolin-4(3h)-one moiety
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.
Result of Action
Some studies suggest that it may have potential antitumor activity . More research is needed to confirm these effects and to understand the underlying mechanisms.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c
Biochemische Analyse
Biochemical Properties
It is known that this compound can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution
Cellular Effects
One study has suggested that it may have significant cytotoxicity against certain human cancer cell lines
Molecular Mechanism
It has been suggested that it may act as a potent allosteric inhibitor of procaspase-3 through chelation of the inhibitory zinc ion This could potentially lead to changes in gene expression and enzyme activation or inhibition
Eigenschaften
IUPAC Name |
2-hydroxy-3-prop-2-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-4-8-5-3-6-9(7-11)10(8)12/h2-3,5-7,12H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLWEXRRMUMHKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178751 | |
| Record name | Benzaldehyde, 2-hydroxy-3-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24019-66-7 | |
| Record name | Benzaldehyde, 2-hydroxy-3-(2-propenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024019667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 2-hydroxy-3-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Allylsalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Allyl-2-hydroxybenzaldehyde contribute to the synthesis and potential antidiabetic activity of the compounds discussed in the research?
A1: 3-Allyl-2-hydroxybenzaldehyde acts as a crucial building block in the synthesis of a Schiff base ligand. [] The research focuses on the reaction of 3-Allyl-2-hydroxybenzaldehyde with amantadine to form the Schiff base ligand (E)-2-((adamantan-1-ylimino)methyl)-6-allylphenol (HL). This ligand is then used to synthesize various transition metal complexes. The study investigates the potential of these complexes, particularly the Co(II), VO(IV), and Zn(II) complexes, as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and blood sugar regulation. While the 3-Allyl-2-hydroxybenzaldehyde itself is not directly tested for antidiabetic activity, its incorporation into the Schiff base ligand is essential for the complex formation and subsequent observed enzyme inhibition.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















